molecular formula C16H15NO4 B2446423 N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide CAS No. 543694-09-3

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B2446423
CAS No.: 543694-09-3
M. Wt: 285.299
InChI Key: NYJFWCJPGGMXFZ-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole ring, which is a fused bicyclic structure, and a phenoxyethyl group attached to a carboxamide functional group. The unique structural attributes of this compound make it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide stands out due to its benzodioxole ring, which imparts unique electronic and steric properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

IUPAC Name

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-16(12-6-7-14-15(10-12)21-11-20-14)17-8-9-19-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJFWCJPGGMXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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